3-Fluoropropyl-(4-methoxyphenyl)cyanamide
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Overview
Description
3-Fluoropropyl-(4-methoxyphenyl)cyanamide is an organic compound that belongs to the class of cyanamides. Cyanamides are known for their unique nitrogen-carbon-nitrogen connectivity, which imparts distinct chemical properties. This compound is characterized by the presence of a fluoropropyl group and a methoxyphenyl group attached to the cyanamide moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl-(4-methoxyphenyl)cyanamide typically involves the reaction of 4-methoxyphenylamine with 3-fluoropropyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl-(4-methoxyphenyl)cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The fluoropropyl and methoxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoropropyl-(4-methoxyphenyl)amide.
Reduction: Formation of 3-fluoropropyl-(4-methoxyphenyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoropropyl-(4-methoxyphenyl)cyanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoropropyl-(4-methoxyphenyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropropyl-(4-hydroxyphenyl)cyanamide
- 3-Fluoropropyl-(4-chlorophenyl)cyanamide
- 3-Fluoropropyl-(4-nitrophenyl)cyanamide
Uniqueness
3-Fluoropropyl-(4-methoxyphenyl)cyanamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
3-fluoropropyl-(4-methoxyphenyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-15-11-5-3-10(4-6-11)14(9-13)8-2-7-12/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTPPKRIIFWWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCF)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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